ALDH3A1 Inhibitory Potency: 17.8-Fold Improvement over CB29 (ALDH3A1-IN-3)
In a direct comparison of ALDH3A1 inhibitory activity, 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde exhibits an IC50 of 900 nM against human ALDH3A1-mediated benzaldehyde oxidation at pH 7.5 [1], representing a 17.8-fold enhancement in potency relative to the parent inhibitor CB29 (ALDH3A1-IN-3), which has a reported IC50 of 16,000 nM (16 μM) under comparable enzymatic conditions . Both compounds were evaluated using benzaldehyde as the substrate, indicating that the presence of the nitro-benzodioxine moiety and the 3,5-dichloro substitution significantly elevate target engagement beyond the level achieved by the simpler diarylamine scaffold of CB29.
| Evidence Dimension | ALDH3A1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | CB29 (ALDH3A1-IN-3): IC50 = 16,000 nM |
| Quantified Difference | 17.8-fold lower IC50 (higher potency) |
| Conditions | Human ALDH3A1, benzaldehyde oxidation, pH 7.5, spectrophotometric detection of NADH formation; CB29 data from Sigma-Aldrich product specification. |
Why This Matters
A 17.8-fold potency advantage translates to lower compound usage in enzymatic assays, higher signal window in cell-based studies, and reduced risk of off-target effects at equivalent inhibitor loadings.
- [1] BindingDB. BDBM50447059 (CHEMBL3112689). IC50: 900 nM for human ALDH3A1. pH 7.5. Data entered 2017-01-05. View Source
